The Chemical Architecture of Jurubidine: A Technical Guide
The Chemical Architecture of Jurubidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jurubidine, a steroidal alkaloid derived from the roots of Solanum paniculatum, presents a complex and intriguing chemical structure that has garnered attention for its potential pharmacological activities. As a cyclised aglycone of its parent glycoside, Jurubine, this compound serves as a foundational scaffold for the synthesis of novel derivatives with antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the chemical structure of Jurubidine, supported by a detailed summary of its physicochemical properties, experimental protocols for its isolation and characterization, and an exploration of its biological context.
Chemical Structure and Properties
Jurubidine is a tetracyclic steroid derivative featuring a spirostane-type skeleton. Its systematic IUPAC name is (2aS,4S,5'S,6aS,6bS,8aS,8bR,9S,10R,11aS,12aS,12bR)-5',6a,8a,9-tetramethyldocosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-10,2'-pyran]-4-amine[1]. The core structure consists of a fused four-ring system (A, B, C, and D rings) characteristic of steroids, with an additional spiroketal moiety (E and F rings) and an amino group at the C-3 position.
The chemical formula of Jurubidine is C₂₇H₄₅NO₂[1]. This empirical formula is supported by its molecular weight of approximately 415.66 g/mol and an exact mass of 415.3450 Da[1]. The elemental composition is approximately 78.02% carbon, 10.91% hydrogen, 3.37% nitrogen, and 7.70% oxygen[1].
Table 1: Physicochemical and Spectroscopic Data for Jurubidine
| Property | Value | Reference |
| IUPAC Name | (2aS,4S,5'S,6aS,6bS,8aS,8bR,9S,10R,11aS,12aS,12bR)-5',6a,8a,9-tetramethyldocosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-10,2'-pyran]-4-amine | [1] |
| CAS Number | 6084-44-2 | [1] |
| Molecular Formula | C₂₇H₄₅NO₂ | [1] |
| Molecular Weight | 415.66 g/mol | [1] |
| Exact Mass | 415.3450 Da | [1] |
| Elemental Analysis | C: 78.02%, H: 10.91%, N: 3.37%, O: 7.70% | [1] |
| ¹H NMR (predicted) | Complex aliphatic and steroidal proton signals are expected. | [2] |
| ¹³C NMR (predicted) | Approximately 27 distinct carbon signals corresponding to the steroidal backbone and spiroketal moiety are expected. | [2] |
| Mass Spectrometry | High-resolution mass spectrometry would confirm the exact mass and elemental composition. | [2] |
| Infrared Spectroscopy | Characteristic peaks for N-H (amine), C-H (alkane), and C-O (ether/ketal) functional groups are anticipated. | [2] |
Experimental Protocols
Isolation of Jurubidine from Solanum paniculatum
Jurubidine is obtained through the acid hydrolysis of its parent glycoside, Jurubine, which is extracted from the roots of Solanum paniculatum[3][4].
Protocol:
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Extraction of Jurubine:
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Air-dried and powdered roots of Solanum paniculatum are macerated with an ethanol:2% NH₄OH (9:1) solution at room temperature.
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The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
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The crude extract is then subjected to an acid-base extraction. The extract is suspended in 10% acetic acid, filtered, and the filtrate is basified with NH₄OH.
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The basified solution is then extracted with butanol, and the butanol fraction is concentrated.
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Further purification of the butanol fraction is achieved through Solid Phase Extraction (SPE) on a C-18 column using a gradient of water and methanol to yield purified Jurubine.
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Acid Hydrolysis to Jurubidine:
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The purified Jurubine is subjected to acid hydrolysis to cleave the sugar moiety.
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The reaction mixture is then neutralized and extracted with an organic solvent (e.g., ethyl acetate).
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The organic extract is concentrated, and the resulting crude Jurubidine can be further purified by chromatographic techniques such as column chromatography or preparative HPLC.
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Spectroscopic Characterization of Jurubidine Derivatives
The characterization of Jurubidine and its derivatives involves a combination of spectroscopic techniques to elucidate and confirm the chemical structure[2].
Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Samples are typically dissolved in deuterated solvents such as CDCl₃ or MeOD.
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Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
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2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of proton and carbon signals.
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Mass Spectrometry (MS):
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High-resolution mass spectra are acquired using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
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This provides the exact mass of the molecule, which is used to confirm the molecular formula.
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Infrared (IR) Spectroscopy:
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IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
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Samples can be analyzed as a thin film, in a KBr pellet, or in solution.
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The spectrum reveals the presence of key functional groups based on their characteristic absorption frequencies.
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Biological Activity and Signaling Pathways
While the specific signaling pathways modulated by Jurubidine are still under investigation, recent studies have highlighted the biological potential of its derivatives and the plant from which it is derived.
Antimicrobial and Antifungal Activity
Peptide derivatives of Jurubidine have demonstrated significant in vitro activity against a range of bacterial and fungal strains[2]. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or inhibition of key cellular processes.
Hepatoprotective Potential
Solanum paniculatum, the natural source of Jurubidine, has been traditionally used in Brazilian folk medicine for liver ailments[3]. Scientific studies have begun to validate this traditional use, demonstrating that an alkaloidal fraction from the roots, which contains 3-aminospirostane alkaloids including Jurubidine, exhibits hepatoprotective effects in animal models[3]. The proposed mechanism involves the modulation of inflammatory pathways and protection against cellular damage in the liver.
Conclusion
Jurubidine represents a valuable natural product with a well-defined, complex chemical structure. The methodologies for its isolation and the characterization of its derivatives are established, paving the way for further investigation into its pharmacological properties. The preliminary findings on the antimicrobial and potential hepatoprotective activities of Jurubidine and its related compounds suggest that this steroidal alkaloid is a promising lead for the development of new therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by Jurubidine to fully realize its therapeutic potential.
